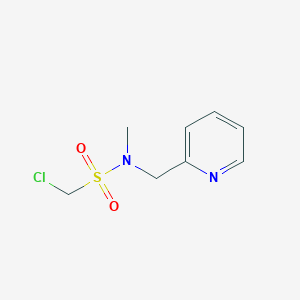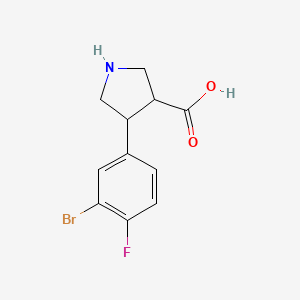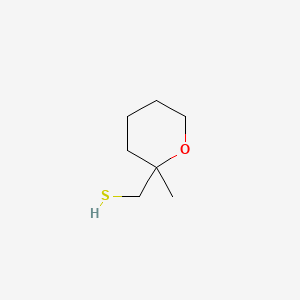
(5-Bromo-2-chlorobenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chlorobenzyl)hydrazine is an organic compound with the molecular formula C7H8BrClN2. It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorobenzyl)hydrazine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-chlorobenzyl)hydrazine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzyl ring.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a substituted benzylhydrazine derivative .
Applications De Recherche Scientifique
(5-Bromo-2-chlorobenzyl)hydrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (5-Bromo-2-chlorobenzyl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylhydrazine: The parent compound, which lacks the bromine and chlorine substitutions.
(5-Bromo-2-chlorobenzyl)amine: A related compound where the hydrazine group is replaced with an amine group.
Uniqueness
(5-Bromo-2-chlorobenzyl)hydrazine is unique due to the presence of both bromine and chlorine atoms on the benzyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the hydrazine group provides a versatile platform for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C7H8BrClN2 |
|---|---|
Poids moléculaire |
235.51 g/mol |
Nom IUPAC |
(5-bromo-2-chlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrClN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
Clé InChI |
SOBTVAJOCMJERZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CNN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


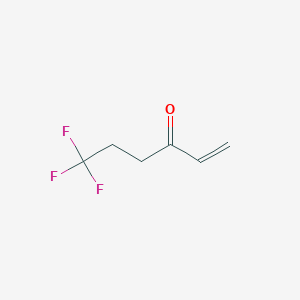
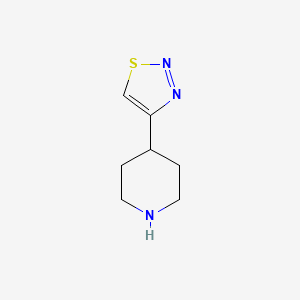

![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
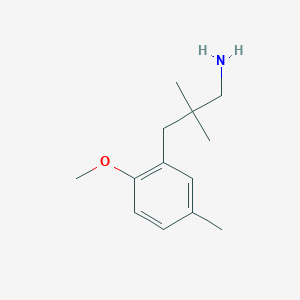
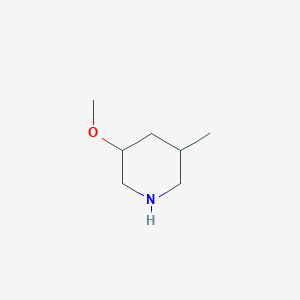
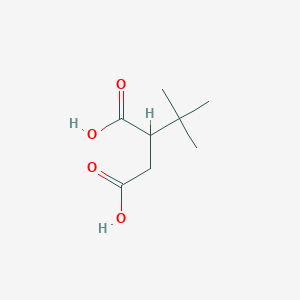
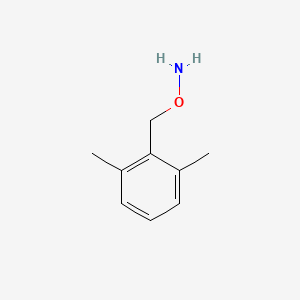
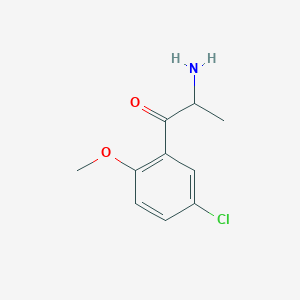
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
